Potassium (2-(difluoromethyl)thiazol-4-YL)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide is a chemical compound with the molecular formula C(_4)H(_2)BF(_5)NSK. It is a member of the potassium organotrifluoroborate family, known for their stability and versatility in various chemical reactions . This compound is particularly notable for its applications in synthetic chemistry, where it serves as a valuable reagent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide typically involves the reaction of 2-(difluoromethyl)-1,3-thiazole with potassium trifluoroborate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or other suitable methods to achieve the required quality for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylthiazole derivatives, while reduction can produce various reduced thiazole compounds .
Wissenschaftliche Forschungsanwendungen
Potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide exerts its effects involves its ability to participate in various chemical reactions. The compound interacts with molecular targets through its trifluoroborate group, which can form stable bonds with other molecules. This interaction facilitates the formation of new chemical bonds and the modification of existing ones, leading to the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoroborate
- Potassium difluoromethyltrifluoroborate
- Potassium thiazolyltrifluoroborate
Uniqueness
Potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide is unique due to its specific combination of a difluoromethyl group and a thiazole ring, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in synthetic chemistry and various research applications .
Eigenschaften
Molekularformel |
C4H2BF5KNS |
---|---|
Molekulargewicht |
241.04 g/mol |
IUPAC-Name |
potassium;[2-(difluoromethyl)-1,3-thiazol-4-yl]-trifluoroboranuide |
InChI |
InChI=1S/C4H2BF5NS.K/c6-3(7)4-11-2(1-12-4)5(8,9)10;/h1,3H;/q-1;+1 |
InChI-Schlüssel |
FPHMNHINBZYUDK-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CSC(=N1)C(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.